molecular formula C15H22N2O4 B12292298 (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

Cat. No.: B12292298
M. Wt: 294.35 g/mol
InChI Key: ZEIXIJCWVDGXTR-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-yl)carbamate is a chiral carbamate derivative characterized by a pentan-2-yl backbone substituted with a methoxy(methyl)amino group at the 1-position and a benzyl carbamate moiety at the 2-position. This compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of enzyme inhibitors, such as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are relevant to anti-inflammatory therapies . Its stereochemistry (S-configuration) and functional groups contribute to its biological activity and synthetic versatility.

Properties

IUPAC Name

benzyl N-[1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIXIJCWVDGXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of catalysts like Fe2O3, Fe2O3/SiO2, or Fe2O3/CoO/NiO/SiO2 . This phosgene-free synthesis route is environmentally benign and provides a high yield of the desired carbamate ester. Industrial production methods often employ similar catalytic processes to ensure efficiency and sustainability.

Chemical Reactions Analysis

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction often leads to conformational changes in the target molecules, affecting their function. The compound’s ability to permeate cell membranes enhances its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the pentan-2-yl chain or carbamate group. Key analogs include:

Compound Name Substituent Modifications Key Applications/Properties Reference CAS/ID
(S)-Benzyl (1-(Methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (14) 4-Methyl group on pentan-2-yl chain Dual 5-LOX/sEH inhibition Synthesized in
Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-phenylthiazol-2-yl)... Complex thiazole and pyrrolidinone substituents Potential kinase or protease inhibition Compound 27a
Benzyl ((S)-1-(((S)-1-((4-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-...) Hydroxycarbamoyl benzyl group Histone deacetylase (HDAC) inhibition Compound 5
Benzyl (S)-1-((S)-1-((S)-1-(4-bromophenylamino)-5-methyl-1,2-dioxohexan-3-ylamino)-4-methyl-...) 4-Bromophenyl and dioxohexan groups Structural studies, potential anticancer Compound 91

Key Observations :

  • Aromatic/Electrophilic Substituents : Compounds with bromophenyl (91) or hydroxycarbamoyl (5) groups exhibit altered binding affinities due to steric or electronic effects, influencing target selectivity .
  • Hybrid Structures: Thiazole-pyrrolidinone hybrids (27a) demonstrate expanded pharmacological profiles, likely targeting multiple enzyme classes .

Comparison :

  • Coupling Agents : HOBt/HBTU (used for the target compound) are standard for carbamate formation, whereas IBX (in 91) is employed for oxidation steps .
  • Deprotection Efficiency : HCl•dioxane (286) achieves near-quantitative deprotection, suggesting advantages over harsher conditions .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be made from analogs:

Compound Molecular Formula Molecular Weight Stability/Storage
Target Compound Likely C15H21N3O4 ~331.35 g/mol Likely requires -20°C storage (analogous to )
Compound 10 (from ) C26H41N3O5 475.62 g/mol Store at -20°C under inert atmosphere
Compound 91 Not reported Not reported Stable as solid (rose-colored, 53% yield)

Gaps in Data :

  • Boiling points and detailed solubility parameters are often unreported, highlighting a need for further characterization .

Biological Activity

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known by its CAS number 109075-73-2, is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H24N2O4
  • Molar Mass : 308.37 g/mol
  • Density : 1.108 g/cm³ (predicted)
  • pKa : 10.98 (predicted)

The compound is believed to exert its effects through modulation of specific biological pathways, potentially interacting with various receptors or enzymes involved in cellular signaling. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and immune response.

Anticancer Properties

Research indicates that (S)-Benzyl carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in leukemia cells, suggesting their potential utility as chemotherapeutic agents.

Immunomodulatory Effects

In addition to anticancer activity, (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate has been investigated for its immunomodulatory properties. It appears to enhance the activity of immune effector cells, such as T cells and natural killer (NK) cells, which are critical in the body's defense against tumors and infections .

Study 1: Cytotoxicity Against Leukemia Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several carbamate derivatives on human leukemia cell lines. The results indicated that (S)-Benzyl carbamate exhibited significant growth inhibition and induced apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism
Control--
(S)-Benzyl Carbamate15 ± 3Caspase activation

Study 2: Immunomodulation in Animal Models

In an animal model study focusing on tumor growth inhibition, administration of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate resulted in enhanced NK cell activity and reduced tumor size compared to controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Treatment GroupTumor Size Reduction (%)
Control10
Carbamate Group40

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